molecular formula C25H26N4O3S B2468989 2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024479-78-4

2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2468989
CAS No.: 1024479-78-4
M. Wt: 462.57
InChI Key: IRLHGKUNRKPBTD-UHFFFAOYSA-N
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Description

2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex heterocyclic compound that belongs to the class of imidazoquinazolines

Properties

IUPAC Name

2-benzyl-5-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-2-21(24(31)28-12-14-32-15-13-28)33-25-27-19-11-7-6-10-18(19)22-26-20(23(30)29(22)25)16-17-8-4-3-5-9-17/h3-11,20-21H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHGKUNRKPBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the imidazoquinazoline intermediate.

    Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction where a morpholine derivative reacts with the intermediate.

    Incorporation of the sulfanyl group: This step typically involves the reaction of a thiol derivative with the intermediate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Reactions at the Sulfanyl Group

The sulfur atom in the sulfanyl group participates in diverse transformations:

Reaction Type Conditions Products Applications
Oxidation H₂O₂ in acetic acidSulfoxide or sulfone derivativesEnhances polarity for pharmacokinetic optimization.
Alkylation Propargyl bromide, K₂CO₃ in DMF (80°C)Propargyl-substituted analogsEnables click chemistry for triazole ring formation .
Click Chemistry CuSO₄·5H₂O, sodium ascorbate in DMF1,2,3-Triazole-conjugated derivativesImproves α-glucosidase inhibition (IC₅₀ = 12.44 μM for triazole analogs) .

Modification of the Morpholine Moiety

The morpholin-4-yl group undergoes:

  • Acylation : Reaction with acyl chlorides in THF to form amide derivatives, enhancing target affinity .

  • Nucleophilic Substitution : Displacement with amines under basic conditions to yield secondary or tertiary amines .

Comparative Reactivity of Analogous Compounds

A structural comparison highlights reactivity trends:

Compound Key Functional Groups Reactivity Highlights
3-Benzyl-6-morpholino-2-sulfanylquinazolin-4-one Sulfanyl, morpholineSulfanyl group prone to alkylation; morpholine stable under acidic conditions.
2-Butan-2-yl-3-oxo-imidazoquinazoline Imidazoquinazoline coreCore participates in electrophilic aromatic substitution at C-5.
5-Aryl-imidazoquinazolines Aryl, diphenylimidazoleAryl groups enable π-π stacking in enzyme binding; diphenyl enhances steric bulk.

Key Research Findings

  • α-Glucosidase Inhibition : Triazole-conjugated derivatives (e.g., 11j ) exhibit 60-fold higher activity (IC₅₀ = 12.44 μM) than acarbose, attributed to hydrogen bonding with enzyme residues .

  • Structural Confirmation : Reactions are monitored via TLC/HPLC, with products characterized by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

  • Thermodynamic Stability : Binding studies (ΔG = −28.5 kJ/mol) confirm spontaneous interaction with biological targets .

Reaction Optimization Insights

  • Solvent Effects : DMF enhances S<sub>N</sub>2 reactivity due to high polarity .

  • Catalysts : Cu(I) catalysts accelerate triazole formation in click reactions (yield >85%) .

  • Temperature : Reflux conditions (80–120°C) are critical for cyclization and reduction steps .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinazolinone compounds exhibit notable antimicrobial properties. For instance, studies on related quinazolinone derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The introduction of the morpholine and sulfanyl groups in our compound may enhance its interaction with microbial targets, potentially leading to improved efficacy.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of synthesized quinazolinone derivatives using the agar diffusion method. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BPseudomonas aeruginosa18
Compound CCandida albicans20

Anti-inflammatory Properties

In addition to antimicrobial activity, compounds similar to 2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Case Study: In Vivo Anti-inflammatory Activity

A study utilized a carrageenan-induced paw edema model in rats to assess anti-inflammatory activity. Compounds demonstrated a dose-dependent reduction in edema, indicating potential for development as anti-inflammatory agents .

Treatment GroupEdema Reduction (%)
Control0
Compound A30
Compound B50

Anticancer Potential

The imidazoquinazolinone framework is known for its anticancer properties. Preliminary studies suggest that compounds containing this structure can induce apoptosis in cancer cells through various pathways.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives exhibited significant cytotoxic effects. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Cell LineIC50 (µM)
HeLa10
MCF-715

Mechanism of Action

The mechanism of action of 2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinazolines: Compounds with similar core structures but different substituents.

    Morpholine derivatives: Compounds containing the morpholine ring but with different core structures.

    Sulfanyl compounds: Compounds with the sulfanyl group but different core structures.

Uniqueness

2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its combination of an imidazoquinazoline core, a morpholine ring, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Imidazoquinazoline core : Known for various biological activities including anticancer and antimicrobial properties.
  • Morpholine moiety : Often associated with enhanced solubility and bioavailability.
  • Sulfanyl group : Contributes to the compound's reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazoquinazolines, including derivatives similar to our compound. For instance, compounds within this class have shown significant inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of PI3K Pathway : Some imidazoquinazolines have been reported to inhibit the phosphoinositide 3-kinase (PI3K) pathway, crucial for cancer cell survival and proliferation. This inhibition leads to cell cycle arrest in the G2/M phase and apoptosis in cancer cells .
CompoundActivityMechanism
11jStrongPI3K inhibition leading to G2/M phase arrest
13kModerateInduces apoptosis via cyclin B1 and CDK1 regulation

Antimicrobial Activity

The antimicrobial properties of imidazoquinazolines are well-documented. Preliminary evaluations of similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have displayed marked activity against Bacillus subtilis .

Bacterial StrainActivity Level
Bacillus subtilisSignificant
Escherichia coliModerate

Antioxidant Activity

The antioxidant potential of compounds containing quinazoline scaffolds has also been investigated. Studies indicate that certain substituents can enhance antioxidant activity through metal-chelating properties and free radical scavenging abilities .

Case Studies

  • Study on Anticancer Efficacy : A recent study synthesized several imidazoquinazoline derivatives and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that specific substitutions on the quinazoline core significantly enhanced their antiproliferative activity .
  • Antimicrobial Evaluation : Another study focused on the synthesis of 2-substituted quinazolinones, assessing their antibacterial effects. Compounds with hydroxyl groups exhibited superior activity against Staphylococcus aureus and E. coli, suggesting a structure-activity relationship that favors hydroxyl substitutions .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazoquinazolin-3-one?

The synthesis of this compound typically involves multi-step protocols. A plausible route includes:

  • Step 1 : Formation of the imidazoquinazolinone core via cyclocondensation of substituted quinazolinone precursors under reflux with acetic acid as a catalyst .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using 1-(morpholin-4-yl)-1-oxobutan-2-thiol under inert conditions (e.g., N₂ atmosphere) .
  • Step 3 : Benzylation at the N2 position using benzyl bromide in the presence of a base like K₂CO₃ in DMF .
    Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, benzyl protons at δ 4.8–5.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₇N₅O₂S: 470.1912) .
  • HPLC : Purity assessment (>95%) using a C18 column with a gradient of acetonitrile/water .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with structural analogs:

  • Enzyme Inhibition : Test against kinases (e.g., PI3K or EGFR) using fluorometric substrates (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Employ interdisciplinary approaches:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified target proteins (e.g., kinases) .
  • Molecular Dynamics Simulations : Model binding poses of the morpholine and sulfanyl groups in active sites (software: AutoDock Vina) .
  • Mutagenesis Studies : Validate key residues (e.g., catalytic lysine in kinases) via site-directed mutagenesis and activity assays .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

  • Analog Synthesis : Modify substituents systematically (e.g., replace benzyl with 4-fluorobenzyl or morpholine with piperazine) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl linker’s role in solubility vs. activity) using 3D-QSAR models .
  • Bioisosteric Replacement : Substitute the imidazoquinazolinone core with triazoloquinazolines to assess scaffold flexibility .

Q. How can solubility challenges be addressed for in vivo studies?

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 ratio) for intravenous administration .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (characterized via dynamic light scattering, DLS) .

Q. How should researchers resolve contradictions in biological assay data?

  • Orthogonal Assays : Confirm kinase inhibition via radioactive ATP-binding assays if fluorescence-based results are inconsistent .
  • Stability Testing : Monitor compound degradation in assay buffers (HPLC-MS) to rule out false negatives .
  • Cell Permeability : Use Caco-2 monolayers to assess whether discrepancies arise from poor cellular uptake .

Q. What computational tools are recommended for target prediction and docking studies?

  • Target Prediction : SwissTargetPrediction or PharmMapper to identify potential targets based on chemical similarity .
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose analysis (focus on morpholine’s hydrogen-bonding with Asp86 in EGFR) .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding energy contributions of the benzyl and sulfanyl groups .

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